

In Silico Modeling of 4-Ethyl-4-piperidinecarboxamide Interactions: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethyl-4-piperidinecarboxamide

Cat. No.: B3224495

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of **4-Ethyl-4-piperidinecarboxamide**, a piperidine derivative with potential therapeutic applications. Given the limited direct experimental data on this specific molecule, this paper outlines a robust computational strategy based on established methodologies for analogous piperidine-containing compounds. This document details protocols for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to elucidate potential protein targets, binding interactions, and structure-activity relationships. The aim is to provide a foundational framework for researchers to computationally investigate **4-Ethyl-4-piperidinecarboxamide** and guide future experimental studies.

Introduction to 4-Ethyl-4-piperidinecarboxamide and Piperidine Derivatives

The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.^[1] Its derivatives have shown a wide range of pharmacological activities, including analgesic, antipsychotic, and anticancer effects.^{[2][3]} **4-Ethyl-4-piperidinecarboxamide** is a specific derivative whose biological activity is not yet extensively

characterized. However, its structural similarity to other well-studied piperidine compounds suggests potential interactions with various biological targets.

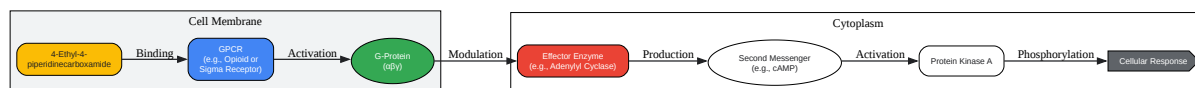
Computational, or in silico, modeling offers a powerful and resource-effective approach to predict the molecular interactions of novel compounds like **4-Ethyl-4-piperidinecarboxamide**. [4] Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analysis can provide critical insights into its pharmacodynamics and pharmacokinetics, thereby accelerating the drug discovery and development process.[2][5]

Potential Biological Targets and Signaling Pathways

Based on the activities of structurally related piperidine derivatives, several potential biological targets for **4-Ethyl-4-piperidinecarboxamide** can be hypothesized. These include:

- **Sigma Receptors (S1R and S2R):** Many piperidine-based compounds exhibit high affinity for sigma receptors, which are involved in a variety of cellular functions and are implicated in neurological disorders.[4][6]
- **Opioid Receptors (μ , δ , κ):** The piperidine moiety is a core component of many opioid analgesics, suggesting that **4-Ethyl-4-piperidinecarboxamide** could potentially interact with these receptors.[3]
- **Akt1 Kinase:** Certain furan-pyrazole piperidine derivatives have been identified as inhibitors of Akt1, a key protein in cancer cell signaling pathways.[2][5]
- **Ion Channels:** Derivatives of 4-piperidinecarboxylate have been investigated as blockers of T-type calcium channels, which are involved in neuropathic pain.[7]
- **Dopamine Transporter (DAT):** Some piperidine-4-carboxamide derivatives have been shown to act as dopamine reuptake inhibitors.[1]

The following diagram illustrates a generalized signaling pathway that could be modulated by a piperidine derivative targeting a G-protein coupled receptor (GPCR), such as an opioid or sigma receptor.

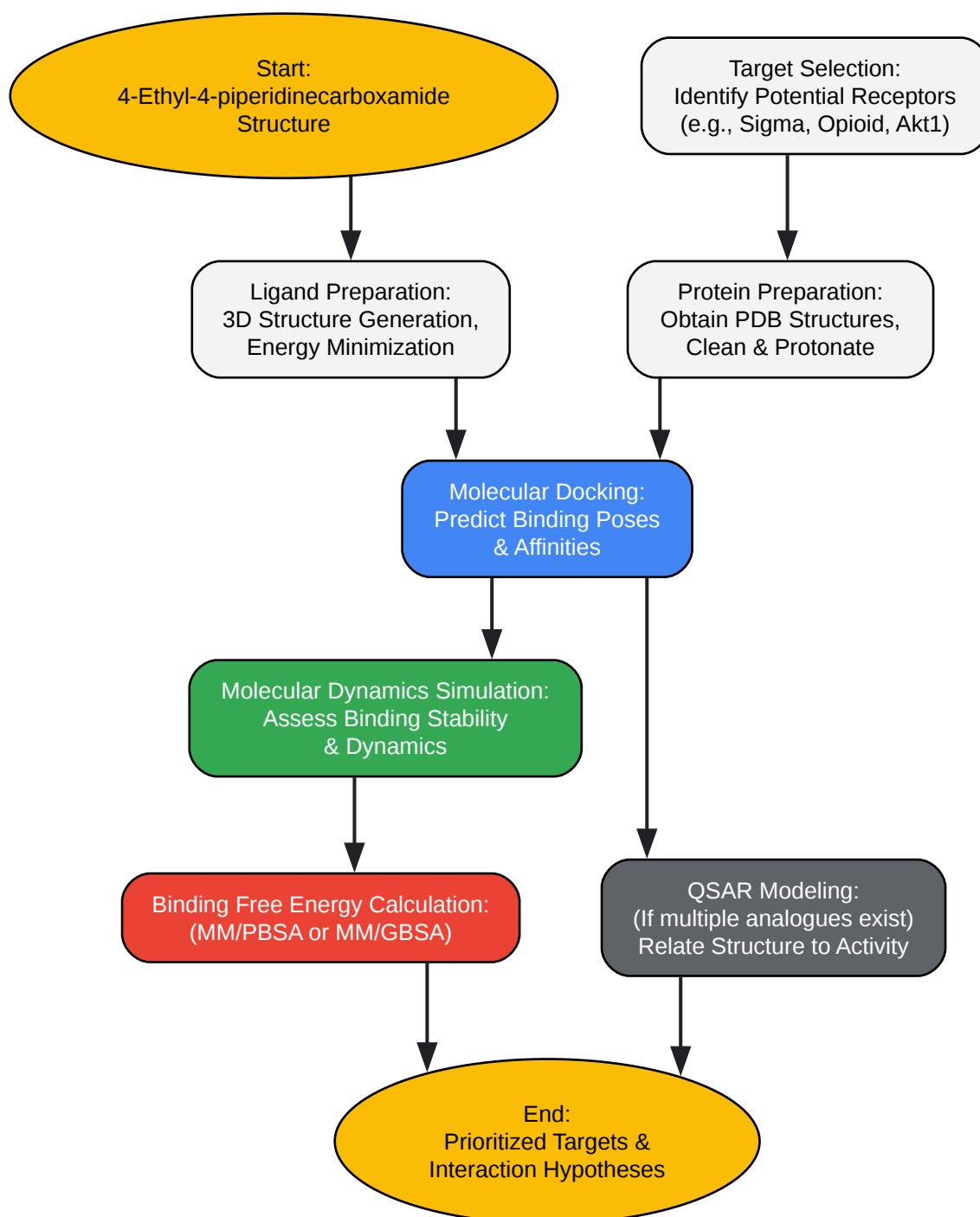


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Figure 1: Generalized GPCR Signaling Pathway

In Silico Modeling Workflow

A systematic in silico workflow is proposed to investigate the interactions of **4-Ethyl-4-piperidinecarboxamide**. This workflow is designed to narrow down potential targets and provide a detailed understanding of the binding mechanism.



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Figure 2: Proposed In Silico Modeling Workflow

Experimental and Computational Protocols

This section provides detailed methodologies for the key in silico experiments proposed in the workflow.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of **4-Ethyl-4-piperidinecarboxamide** and its potential protein targets for subsequent modeling.

Protocol:

- Ligand Preparation:
 - Generate the 2D structure of **4-Ethyl-4-piperidinecarboxamide** using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
 - Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, Maestro).
 - Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS).
 - Generate possible ionization states and tautomers at a physiological pH (e.g., 7.4).
- Protein Preparation:
 - Download the crystal structures of potential protein targets from the Protein Data Bank (PDB).
 - Remove water molecules, ions, and co-crystallized ligands not relevant to the binding site.
 - Add hydrogen atoms and assign protonation states to titratable residues.
 - Repair any missing side chains or loops using protein structure prediction tools (e.g., MODELLER).
 - Perform a constrained energy minimization to relieve any steric clashes.

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of **4-Ethyl-4-piperidinecarboxamide** to its potential targets.

Protocol:

- **Grid Generation:** Define the binding site on the prepared protein structure. This is typically centered on the co-crystallized ligand or a predicted active site. A grid box is generated to encompass this region.
- **Docking Simulation:**
 - Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the grid box.
 - The program will score each pose based on a scoring function that estimates the binding affinity.
- **Pose Analysis:**
 - Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).
 - Visualize the ligand-protein complex to understand the binding mode.

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the predicted ligand-protein complex and to study its dynamic behavior over time.

Protocol:

- **System Setup:**
 - Place the docked complex in a periodic box of explicit solvent (e.g., TIP3P water model).
 - Add counter-ions to neutralize the system.
- **Minimization and Equilibration:**
 - Perform energy minimization of the entire system to remove bad contacts.

- Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
- Production Run:
 - Run the MD simulation for a sufficient duration (e.g., 100 ns) to allow the system to reach a stable state.
- Trajectory Analysis:
 - Analyze the simulation trajectory to calculate root-mean-square deviation (RMSD) to assess stability.
 - Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
 - Analyze the persistence of key intermolecular interactions observed in the docking pose.

Binding Free Energy Calculations

Objective: To obtain a more accurate estimation of the binding affinity.

Protocol:

- MM/PBSA or MM/GBSA:
 - Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.
 - These methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.
 - Snapshots from the MD simulation trajectory are used for the calculation to average over different conformations.

Data Presentation

Quantitative data from the in silico analyses should be summarized in tables for clear comparison.

Table 1: Predicted Binding Affinities from Molecular Docking

Target Protein	Docking Score (kcal/mol)	Key Interacting Residues	Interaction Type
Sigma 1 Receptor	-8.5	Tyr103, Glu172	Hydrogen Bond, Pi-Cation
μ -Opioid Receptor	-7.9	Asp147, Tyr326	Salt Bridge, Pi-Pi Stacking
Akt1 Kinase	-6.2	Lys179, Glu234	Hydrogen Bond
Data are hypothetical and for illustrative purposes only.			

Table 2: RMSD and Binding Free Energy from MD Simulations

Complex	Average RMSD (Å)	MM/GBSA ΔG_{bind} (kcal/mol)
S1R - Ligand	1.8 \pm 0.3	-45.7 \pm 5.2
μ OR - Ligand	2.5 \pm 0.6	-32.1 \pm 6.8
Akt1 - Ligand	3.1 \pm 0.8	-21.5 \pm 7.1
Data are hypothetical and for illustrative purposes only.		

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of **4-Ethyl-4-piperidinecarboxamide** interactions. By employing a systematic workflow of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable hypotheses about its potential biological targets and mechanisms of action. These computational predictions can then be used to guide and prioritize future wet-lab

experiments, ultimately accelerating the discovery and development of new therapeutics based on the piperidine scaffold.

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